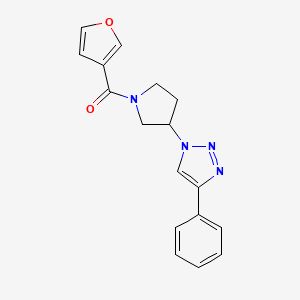![molecular formula C21H14ClF3N2O4 B2994673 5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338409-99-7](/img/structure/B2994673.png)
5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group attached to a pyridine ring, which is a common structural motif in many active pharmaceutical ingredients . Trifluoromethylpyridines are known to exhibit various pharmacological activities and are used in the protection of crops from pests .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized through various methods. For example, one method involves a Pd-catalyzed coupling reaction . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific positions of these groups and any additional functional groups present .Chemical Reactions Analysis
Trifluoromethylpyridines can participate in various chemical reactions. For example, they can undergo Pd-catalyzed coupling reactions . They can also react with other compounds under certain conditions to form new products .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can vary depending on their specific structure. For example, they may have different melting points, boiling points, and solubilities .Wissenschaftliche Forschungsanwendungen
The compound you’ve inquired about, commonly known as 5-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, is a complex molecule that may have various scientific research applications. While specific applications for this exact compound are not readily available, we can infer potential uses based on the properties and known applications of its functional groups and similar compounds. Below are six potential scientific research applications categorized into detailed sections:
Antidepressant and Antipsychotic Applications
Compounds containing trifluoromethyl groups have been found in drugs with antidepressant and antipsychotic effects . The indole moiety present in the compound is also a common feature in many therapeutic agents, suggesting potential use in neuropsychiatric treatment research.
Antihistamine and Anti-inflammatory Applications
The trifluoromethyl group is associated with antihistamine and anti-inflammatory properties . Research into these applications could explore the efficacy of this compound in managing allergic reactions or inflammatory conditions.
Antifungal and Antibacterial Applications
Trifluoromethyl-containing compounds exhibit antifungal and antibacterial activities . This compound could be studied for its potential use in developing new antimicrobial agents.
Anticancer Research
The structural features of this compound suggest possible applications in anticancer research. Trifluoromethyl groups are often found in molecules with anticancer activity , indicating that this compound could be investigated for its tumor-inhibiting properties.
Agricultural Chemical Research
Trifluoromethylpyridines are used in crop protection products . The compound could be analyzed for its potential as a novel agrochemical, possibly offering benefits such as pest resistance or growth enhancement.
Synthesis of Key Intermediates
Compounds with trifluoromethyl groups serve as key intermediates in various chemical syntheses . This compound could be valuable in research focused on developing new synthetic routes or improving existing processes.
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins suggests that it may affect the structural integrity and function of the cytoskeleton in oomycetes . The cytoskeleton plays a crucial role in cell shape, internal organization, and a variety of cellular functions, including the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The compound’s action results in the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Action Environment
It is known that the compound is used in agriculture to control diseases caused by oomycetes such as late blight of potato . Therefore, factors such as temperature, humidity, and the presence of other organisms could potentially influence its action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O4/c1-20(2)30-18(28)14(19(29)31-20)7-11-10-27(16-6-4-3-5-13(11)16)17-15(22)8-12(9-26-17)21(23,24)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAIQVWMASREGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

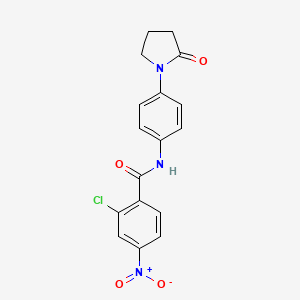
![Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2994593.png)
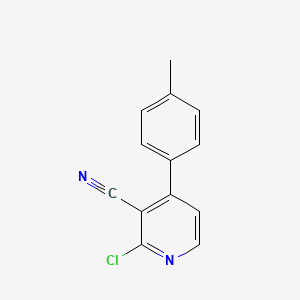

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)
![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)
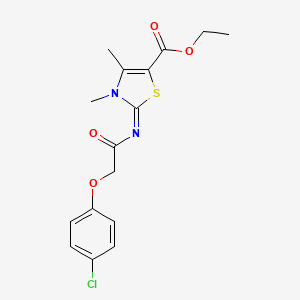
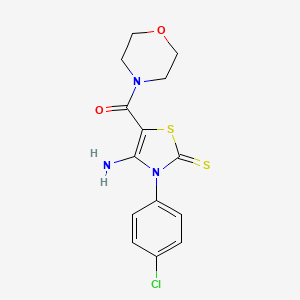
![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)

![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)
